molecular formula C14H21F2NO4 B3040284 tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1823275-22-4

tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B3040284
CAS No.: 1823275-22-4
M. Wt: 305.32
InChI Key: SGLSPPJEJLVFGO-UHFFFAOYSA-N
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Description

This compound is a fluorinated dihydropyridine derivative featuring a tert-butyl carbamate protecting group and a 2-ethoxy-2-oxoethyl substituent at the 4-position. The 5,5-difluoro modification on the dihydropyridine ring enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting receptors or enzymes. Its structural complexity allows for diverse applications in drug discovery, including as a building block for kinase inhibitors or neurotensin receptor agonists .

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoro-2,6-dihydropyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-5-20-11(18)8-10-6-7-17(9-14(10,15)16)12(19)21-13(2,3)4/h6H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLSPPJEJLVFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CCN(CC1(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and oxoethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Studies focus on optimizing its structure to enhance efficacy and reduce toxicity.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

Compound Name Key Structural Differences Functional Implications
tert-butyl 5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate (ABF12977, ) Lacks the 4-(2-ethoxy-2-oxoethyl) group Reduced steric bulk; simpler reactivity
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate () Piperidine ring with 4-oxo group Altered ring conformation; ketone reactivity
tert-butyl 4-(3-methoxythiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate () 3-Methoxythiophene substituent Enhanced π-π interactions; aromaticity
tert-butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate () Pyrazolopyrimidine substituent Improved binding affinity (IC50: ** μM)
  • Fluorination Impact: The 5,5-difluoro substitution in the target compound reduces metabolic susceptibility compared to non-fluorinated analogues (e.g., ethyl 4-oxopiperidine derivatives in ). Fluorine’s electronegativity also polarizes the dihydropyridine ring, influencing hydrogen-bonding interactions in target proteins .
  • Ethoxy-oxoethyl Group : The 2-ethoxy-2-oxoethyl side chain introduces ester functionality, enhancing solubility in polar solvents compared to hydrophobic substituents (e.g., tert-butyl or aryl groups in ). This group may also serve as a handle for further derivatization via hydrolysis or transesterification .

Key Research Findings

Fluorine Enhances Metabolic Stability: The 5,5-difluoro substitution in the dihydropyridine ring reduces oxidative degradation in hepatic microsomes compared to non-fluorinated counterparts (e.g., piperidine derivatives in ) .

Ester Group Flexibility : The 2-ethoxy-2-oxoethyl group enables facile conversion to carboxylic acids or amides, broadening utility in prodrug design (as seen in ’s Suzuki coupling strategies) .

Comparative Bioactivity : Pyrazolopyrimidine-substituted analogues () exhibit higher potency (IC50: ** μM) than the target compound’s predicted activity, suggesting substituent electronic effects critically influence target binding .

Q & A

Q. What are the primary synthetic routes for preparing tert-butyl 4-(2-ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate, and how are yields optimized?

The compound is typically synthesized via multi-step protocols involving cyclization or functionalization of dihydropyridine precursors. A common approach is the Hantzsch dihydropyridine synthesis , which involves condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde, and ammonia derivatives under reflux in ethanol . However, advanced methods from patent literature (e.g., EP 4374877 A2) use Mitsunobu reactions with tert-butyl-protected intermediates, achieving 90% yields after purification via C18 reverse-phase chromatography (acetonitrile/water) . Optimization focuses on stoichiometric ratios (e.g., 2:1 molar excess of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) and temperature control (70°C for 1 hour) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.4 ppm for C(CH₃)₃), ethoxy protons (δ 1.2–1.4 ppm), and dihydropyridine ring protons (δ 4.0–6.0 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₂₁F₂NO₅: calc. 329.13 g/mol).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamate C=O) confirm functional groups .

Q. What purification strategies are effective for isolating this compound?

Reverse-phase column chromatography (C18, acetonitrile/water gradient) is widely used, especially for removing polar byproducts . For small-scale lab synthesis, recrystallization from ethanol/water mixtures may suffice. Purity >95% is achievable with these methods.

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, analogous tert-butyl carboxylates require:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers at 2–8°C, away from oxidizers .

Q. What are the common reactions involving this compound in medicinal chemistry?

  • Oxidation : Conversion to pyridine derivatives using MnO₂ or DDQ.
  • Nucleophilic Substitution : Reaction at the ethoxy group with amines or thiols.
  • Deprotection : Removal of the tert-butyl group via TFA or HCl in dioxane to generate free amines .

Advanced Research Questions

Q. How do reaction mechanisms differ between Hantzsch synthesis and Mitsunobu-based protocols?

  • Hantzsch : Proceeds via enamine formation and cyclocondensation, with β-keto ester and aldehyde intermediates. Rate-limiting steps involve keto-enol tautomerism .
  • Mitsunobu : Uses diethyl azodicarboxylate (DEAD) or tetramethylazodicarboxamide (TMAD) to mediate oxy-Michael additions, forming C–O bonds stereospecifically. Mechanistic studies suggest phosphine intermediates stabilize transition states .

Q. How does the 5,5-difluoro substitution influence the compound’s stability and reactivity?

  • Electron-Withdrawing Effect : Fluorine atoms increase ring electrophilicity, accelerating nucleophilic attacks at the 4-position.
  • Conformational Rigidity : Difluoro groups restrict ring puckering, enhancing thermal stability (TGA data shows decomposition >200°C) .
  • Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation in biological assays .

Q. What computational methods predict this compound’s interactions with biological targets?

Quantum Chemistry (QSAR) and Neural Network Models (e.g., CC-DPS) calculate:

  • LogP : Predicted ~2.1, indicating moderate lipophilicity.
  • H-bonding : Carboxylate and carbonyl groups interact with serine proteases or kinases (docking scores: −9.2 kcal/mol) .

Q. How can contradictory data on synthesis yields (e.g., 70% vs. 90%) be resolved?

  • Reagent Purity : TMAD in EP 4374877 A2 may have higher purity than standard DEAD.
  • Chromatography Efficiency : C18 columns with sub-2µm particles improve resolution vs. silica gel .
  • Side Reactions : Trace water in THF reduces yields by hydrolyzing intermediates; anhydrous conditions are critical .

Q. What strategies mitigate diastereomer formation during functionalization?

  • Chiral Auxiliaries : Use (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to enforce stereochemistry .
  • Low-Temperature Quenching : Arresting intermediates at −78°C prevents epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(2-Ethoxy-2-oxoethyl)-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate

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